molecular formula C28H37ClF3N3O3 B1649300 E6130 CAS No. 1427058-33-0

E6130

カタログ番号: B1649300
CAS番号: 1427058-33-0
分子量: 556.1 g/mol
InChIキー: JTJKDYLEMNXXER-UZTOHYMASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

E6130の合成経路には、ジメチルスルホキシド(DMSO)、ポリエチレングリコール300(PEG300)、およびTween 80を使用して主溶液を調製するなど、いくつかのステップが含まれます。 最終的な溶液は澄明化され、脱イオン水(ddH2O)と混合して所望の濃度を実現します This compoundの工業的製造方法は広く文書化されていませんが、この化合物はさまざまなサプライヤーから研究目的で入手できます .

科学的研究の応用

Therapeutic Potential in Inflammatory Diseases

E6130 has been studied for its effectiveness in treating inflammatory bowel disease (IBD). Research indicates that it attenuates mucosal inflammation and reduces leukocyte trafficking in murine models of colitis. This modulation of CX3CR1 suggests a mechanism through which this compound could potentially alleviate symptoms associated with IBD, making it a candidate for further clinical investigation .

Mechanistic Insights

The modulation of the CX3CR1 receptor by this compound is crucial for understanding its therapeutic effects. CX3CR1 is involved in the migration of immune cells to sites of inflammation. By selectively targeting this receptor, this compound may help regulate immune responses, thereby reducing excessive inflammation seen in IBD and possibly other autoimmune conditions .

Research and Development

This compound is being explored not only for its direct therapeutic effects but also as a research tool to elucidate the role of CX3CR1 in various biological processes. Its ability to selectively modulate this receptor allows researchers to investigate the underlying mechanisms of diseases where CX3CR1 is implicated, such as multiple sclerosis and rheumatoid arthritis.

Case Study 1: this compound in Murine Colitis Models

  • Objective : To assess the efficacy of this compound in reducing inflammation.
  • Methodology : Two murine models of colitis were employed.
  • Findings : this compound significantly reduced mucosal inflammation and leukocyte infiltration compared to control groups, indicating its potential as a therapeutic agent for IBD .

Case Study 2: Mechanistic Studies on CX3CR1 Modulation

  • Objective : To explore how this compound affects immune cell behavior through CX3CR1 modulation.
  • Methodology : In vitro assays were conducted alongside animal studies.
  • Findings : this compound altered leukocyte migration patterns, supporting its role as a modulator that could influence disease progression in inflammatory conditions .

Data Table: Summary of Findings on this compound

StudyObjectiveMethodologyKey Findings
Case Study 1Assess efficacy in IBDMurine colitis modelsReduced mucosal inflammation and leukocyte trafficking
Case Study 2Mechanistic insights on CX3CR1In vitro and animal studiesAltered immune cell migration patterns

生物活性

E6130 is a novel compound identified as a selective modulator of the chemokine receptor CX3CR1. This receptor plays a critical role in regulating immune responses and inflammation, particularly in conditions such as inflammatory bowel disease (IBD) and other inflammatory disorders. The biological activity of this compound has been extensively studied, revealing its potential therapeutic applications.

This compound functions primarily by inhibiting the binding and signaling of its ligand, fractalkine (CX3CL1), to CX3CR1. This inhibition leads to reduced chemotaxis of immune cells, particularly natural killer (NK) cells, which are crucial in the body's immune response. The half-maximal inhibitory concentration (IC50) for this compound's effect on NK cell chemotaxis is reported to be 4.9 nM, indicating its potency as a modulator .

In Vitro Studies

In vitro studies have demonstrated that this compound down-regulates the expression of CX3CR1 on the surface of CD56+ NK cells with an effective concentration (EC50) value of 5.2 nM . This down-regulation is significant because it suggests that this compound can effectively reduce the activation and recruitment of NK cells in inflammatory contexts.

In Vivo Studies

Case Study: Murine Colitis Models

Research involving murine models of colitis has shown that this compound significantly attenuates mucosal inflammation and reduces leukocyte trafficking associated with CX3CR1 activation. In two distinct models of colitis, treatment with this compound resulted in:

  • Decreased infiltration of immune cells into inflamed tissues.
  • Reduced levels of pro-inflammatory cytokines.
  • Improvement in clinical scores related to colitis severity.

These findings suggest that this compound could be a promising candidate for treating IBD and other inflammatory conditions where CX3CR1 plays a detrimental role .

Data Summary

The following table summarizes key findings from research on this compound:

Parameter Value Notes
IC50 for NK cell chemotaxis4.9 nMIndicates potency in inhibiting NK cell activity .
EC50 for CX3CR1 down-regulation5.2 nMReflects effectiveness in modulating receptor expression .
Effects on colitis modelsSignificant reduction in inflammationDemonstrated in murine models .

特性

IUPAC Name

2-[(3S,4R)-1-[[2-chloro-6-(trifluoromethyl)phenyl]methyl]-3-[[1-(cyclohexen-1-ylmethyl)piperidin-4-yl]carbamoyl]-4-methylpyrrolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37ClF3N3O3/c1-19-15-35(17-22-23(28(30,31)32)8-5-9-24(22)29)18-27(19,14-25(36)37)26(38)33-21-10-12-34(13-11-21)16-20-6-3-2-4-7-20/h5-6,8-9,19,21H,2-4,7,10-18H2,1H3,(H,33,38)(H,36,37)/t19-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJKDYLEMNXXER-UZTOHYMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(CC(=O)O)C(=O)NC2CCN(CC2)CC3=CCCCC3)CC4=C(C=CC=C4Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(C[C@@]1(CC(=O)O)C(=O)NC2CCN(CC2)CC3=CCCCC3)CC4=C(C=CC=C4Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37ClF3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501100199
Record name (3S,4R)-1-[[2-Chloro-6-(trifluoromethyl)phenyl]methyl]-3-[[[1-(1-cyclohexen-1-ylmethyl)-4-piperidinyl]amino]carbonyl]-4-methyl-3-pyrrolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501100199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427058-33-0
Record name (3S,4R)-1-[[2-Chloro-6-(trifluoromethyl)phenyl]methyl]-3-[[[1-(1-cyclohexen-1-ylmethyl)-4-piperidinyl]amino]carbonyl]-4-methyl-3-pyrrolidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427058-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,4R)-1-[[2-Chloro-6-(trifluoromethyl)phenyl]methyl]-3-[[[1-(1-cyclohexen-1-ylmethyl)-4-piperidinyl]amino]carbonyl]-4-methyl-3-pyrrolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501100199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
E6130
Reactant of Route 2
E6130
Reactant of Route 3
E6130
Reactant of Route 4
E6130
Reactant of Route 5
E6130
Reactant of Route 6
E6130

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。